N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including two phenyl rings (one with two fluorine substitutions and one with a methoxy substitution), a morpholinoethyl group, and an oxalamide group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. Isocyanates, for example, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of fluorine atoms could make the compound more lipophilic, which could affect its solubility and reactivity .Scientific Research Applications
Novel Synthetic Approaches and Chemical Reactions
- A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a useful methodology for synthesizing anthranilic acid derivatives and oxalamides, which could be related to the synthesis of compounds like N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide (Mamedov et al., 2016).
- Research into the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives revealed a series of compounds with significant larvicidal activity, illustrating the potential of incorporating morpholine and related structures in bioactive molecules (Gorle et al., 2016).
Structural and Supramolecular Studies
- The study on aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in N,N′-diaryloxalamides provided insights into how such interactions control the structure of supramolecular assemblies. This research could be relevant for understanding how similar interactions might occur in compounds like this compound (Piotrkowska et al., 2007).
Application in Material Science and Catalysis
- The synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes with palladium(II) and mercury(II) were explored. Such studies on morpholine derivatives and their metal complexes offer insights into potential catalytic or material applications, which could be extrapolated to similar compounds (Singh et al., 2000).
Pharmacological Potential
- Investigations into L-689,502, a potent HIV-1 protease inhibitor, and its metabolites highlight the pharmaceutical relevance of morpholine derivatives. Understanding the metabolism and activity enhancement of such compounds could inform the development of similar molecules for therapeutic applications (Balani et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O4/c1-29-16-5-2-14(3-6-16)19(26-8-10-30-11-9-26)13-24-20(27)21(28)25-18-12-15(22)4-7-17(18)23/h2-7,12,19H,8-11,13H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVRJDBXYQQBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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